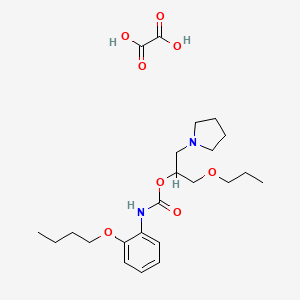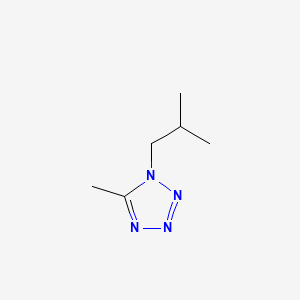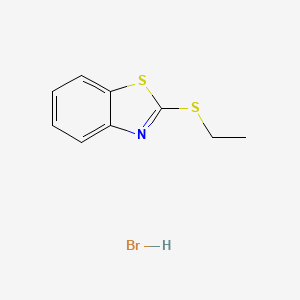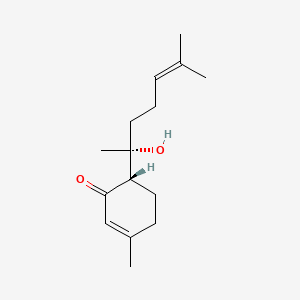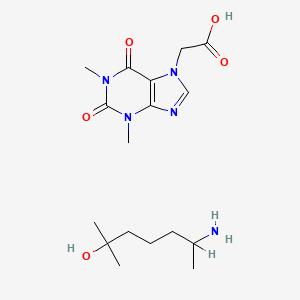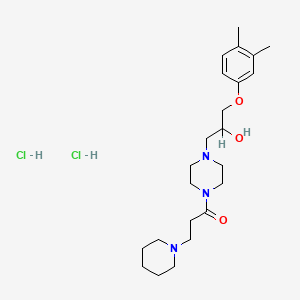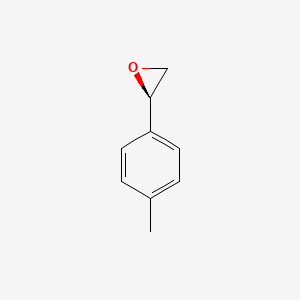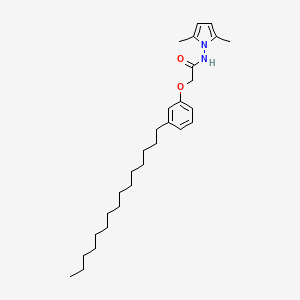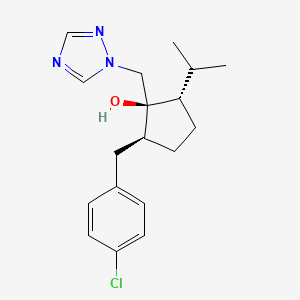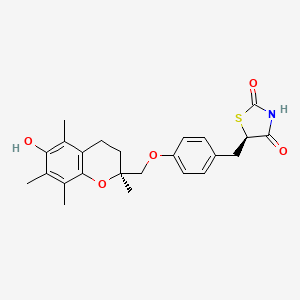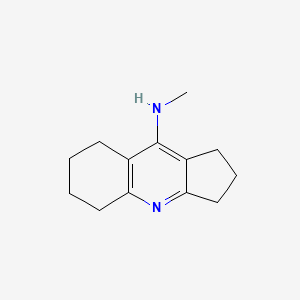
1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl- is a chemical compound belonging to the class of aminoquinolines. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with an amine group at the 9th position and a methyl group attached to the nitrogen atom. It has a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol .
Preparation Methods
The synthesis of 1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable quinoline derivative with a cyclopentane moiety can be carried out in the presence of a strong acid or base to form the desired compound . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl- can be compared with other similar compounds, such as:
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: This compound shares a similar core structure but lacks the N-methyl group.
The uniqueness of 1H-Cyclopenta(b)quinolin-9-amine, 2,3,5,6,7,8-hexahydro-N-methyl- lies in its specific structural modifications, which may confer distinct chemical and biological properties.
Properties
CAS No. |
125080-92-4 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H18N2/c1-14-13-9-5-2-3-7-11(9)15-12-8-4-6-10(12)13/h2-8H2,1H3,(H,14,15) |
InChI Key |
GNRXDYHJVOSOHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2CCCC2=NC3=C1CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


